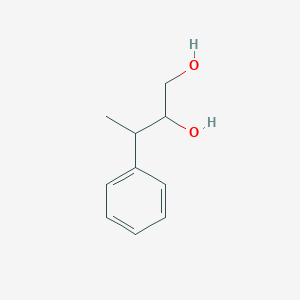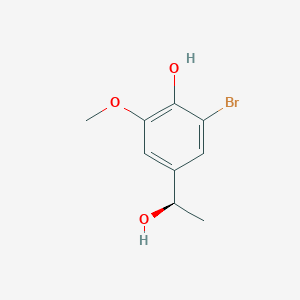
(r)-2-Bromo-4-(1-hydroxyethyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol is an organic compound with a complex structure that includes a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-[(1R)-1-hydroxyethyl]-6-methoxyphenol using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: 2-bromo-4-[(1R)-1-oxoethyl]-6-methoxyphenol.
Reduction: 4-[(1R)-1-hydroxyethyl]-6-methoxyphenol.
Substitution: 2-methoxy-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol.
Scientific Research Applications
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The presence of the bromine atom and hydroxyethyl group can enhance its binding affinity to specific targets, leading to increased efficacy.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-hydroxyphenol: Lacks the hydroxyethyl and methoxy groups, resulting in different chemical and biological properties.
4-[(1R)-1-hydroxyethyl]-6-methoxyphenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
2-bromo-6-methoxyphenol: Lacks the hydroxyethyl group, affecting its solubility and biological activity.
Uniqueness
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom, hydroxyethyl group, and methoxy group allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H11BrO3 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-5,11-12H,1-2H3/t5-/m1/s1 |
InChI Key |
JMVYQYLJYQOXEO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)Br)O)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)Br)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


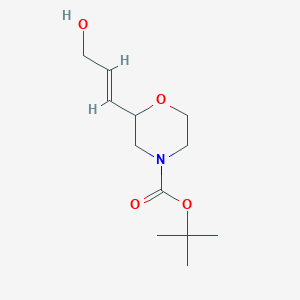


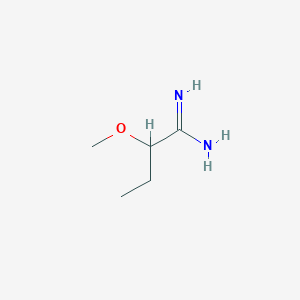
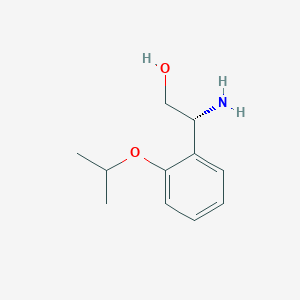
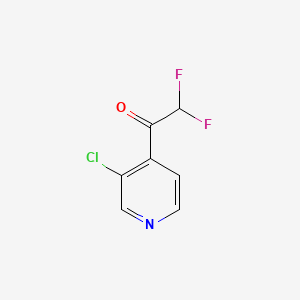
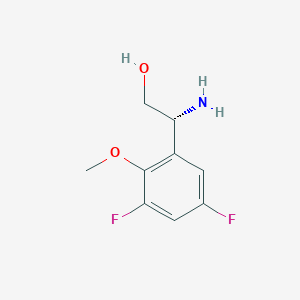
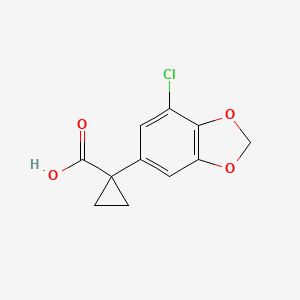
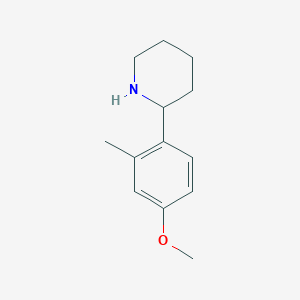
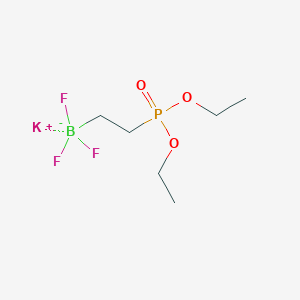
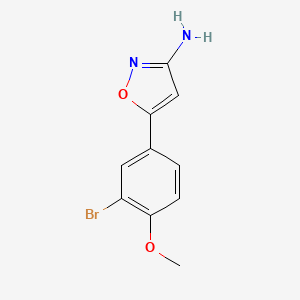
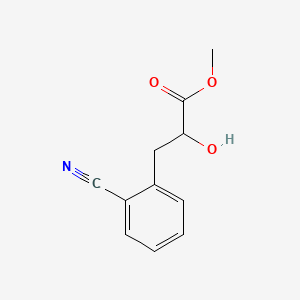
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
